molecular formula C11H14ClNO B15307337 2-Amino-1-(5-indanyl)ethanone Hydrochloride

2-Amino-1-(5-indanyl)ethanone Hydrochloride

Cat. No.: B15307337
M. Wt: 211.69 g/mol
InChI Key: PPELIUHHEIOKPG-UHFFFAOYSA-N
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Description

2-Amino-1-(5-indanyl)ethanone Hydrochloride: is a chemical compound with the molecular formula C11H14ClNO It is a hydrochloride salt of 2-amino-1-(5-indanyl)ethanone, which is characterized by the presence of an indane ring system attached to an ethanone moiety with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-indanyl)ethanone Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indane derivatives and amino ketones.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and the reaction is carried out under controlled temperature and pressure conditions.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-indanyl)ethanone Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-1-(5-indanyl)ethanone Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-indanyl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the indane ring system play crucial roles in its binding to enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(5-indanyl)ethanol: This compound is similar in structure but has an alcohol group instead of a ketone group.

    2-Amino-1-(5-indanyl)propane: This compound has a propane moiety instead of an ethanone moiety.

    2-Amino-1-(5-indanyl)butanone: This compound has a butanone moiety instead of an ethanone moiety.

Uniqueness

2-Amino-1-(5-indanyl)ethanone Hydrochloride is unique due to its specific combination of an indane ring system with an ethanone moiety and an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethanone;hydrochloride

InChI

InChI=1S/C11H13NO.ClH/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10;/h4-6H,1-3,7,12H2;1H

InChI Key

PPELIUHHEIOKPG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)CN.Cl

Origin of Product

United States

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